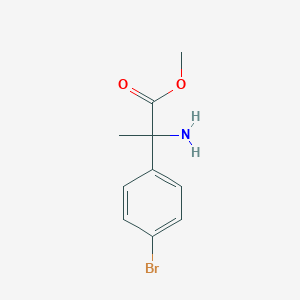

Methyl 2-amino-2-(4-bromophenyl)propanoate

CAS No.:

Cat. No.: VC16272720

Molecular Formula: C10H12BrNO2

Molecular Weight: 258.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BrNO2 |

|---|---|

| Molecular Weight | 258.11 g/mol |

| IUPAC Name | methyl 2-amino-2-(4-bromophenyl)propanoate |

| Standard InChI | InChI=1S/C10H12BrNO2/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7/h3-6H,12H2,1-2H3 |

| Standard InChI Key | GVABMAUOGKWCBF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=C(C=C1)Br)(C(=O)OC)N |

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

Methyl 2-amino-2-(4-bromophenyl)propanoate () consists of a propanoate ester framework with two key substituents:

-

A 4-bromophenyl group attached to the α-carbon, contributing aromaticity and electrophilic reactivity due to the electron-withdrawing bromine atom.

-

An amino group (-NH) at the same α-position, enabling hydrogen bonding and participation in nucleophilic reactions.

The ester functional group (-COOCH) enhances solubility in organic solvents while retaining hydrolytic instability under acidic or basic conditions. Compared to its acetate analog (methyl 2-amino-2-(4-bromophenyl)acetate, ) , the propanoate variant features an additional methylene (-CH-) unit, altering steric and electronic properties (Table 1).

Table 1: Structural Comparison of Bromophenyl-Substituted Esters

Synthesis and Manufacturing

Bromination and Esterification Strategies

The synthesis of methyl 2-amino-2-(4-bromophenyl)propanoate likely involves multi-step protocols adapted from methods used for analogous bromophenylpropanoic acids . A plausible route includes:

-

Bromination of a Phenylpropanoic Acid Precursor:

-

Esterification:

Critical Process Parameters:

-

Temperature: 25–35°C during bromination to minimize side reactions .

-

Solvent Systems: Water-based media for bromination, followed by toluene or ethyl acetate for extraction .

-

Purification: Distillation under reduced pressure or recrystallization from heptane .

Physicochemical Properties

Spectroscopic Characterization

While direct data for methyl 2-amino-2-(4-bromophenyl)propanoate are unavailable, predictions can be made based on its acetate analog :

-

Infrared (IR) Spectroscopy:

-

Strong absorption at ~1740 cm (ester C=O stretch).

-

N-H stretching vibrations at ~3300–3500 cm.

-

-

Nuclear Magnetic Resonance (NMR):

-

NMR:

-

δ 7.4–7.6 ppm (d, 2H, aromatic protons ortho to Br).

-

δ 3.6 ppm (s, 3H, methyl ester).

-

δ 1.8 ppm (s, 2H, propanoate CH).

-

-

NMR:

-

δ 170–175 ppm (ester carbonyl).

-

δ 120–140 ppm (aromatic carbons).

-

-

Reactivity and Functional Applications

Chemical Reactivity

-

Amino Group:

-

Participates in Schiff base formation with aldehydes/ketones.

-

Susceptible to acylation or alkylation reactions.

-

-

Ester Group:

-

Hydrolyzes to carboxylic acid under acidic/basic conditions.

-

Amenable to transesterification with higher alcohols.

-

Challenges and Future Directions

Synthetic Optimization

-

Selectivity Issues: Competing ortho/meta bromination requires stringent control of reaction conditions .

-

Amino Group Protection: Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions during synthesis.

Biological Evaluation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume